Kaempferol 3-gentiobioside

Vue d'ensemble

Description

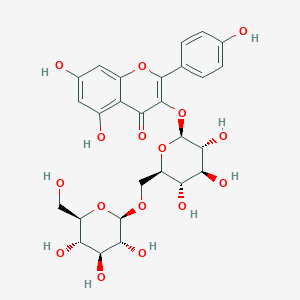

Kaempferol 3-gentiobioside (C₂₇H₃₀O₁₆) is a flavonol glycoside composed of kaempferol (aglycone) linked to a gentiobiose moiety (two β-1,6-linked glucose units) at the 3-hydroxyl position. It is naturally found in plants such as Glycine max (soybean), Meconopsis grandis, and purple tea cultivars like Camellia sinensis 'Zijuan' . This compound contributes to plant pigmentation, particularly in purple leaves, by copigmenting with anthocyanins and other flavonoids to mask chlorophyll’s green hue . Its molecular structure (Figure 1) and glycosylation pattern influence its solubility, stability, and bioactivity, making it distinct from related flavonol derivatives.

Méthodes De Préparation

Natural Extraction and Isolation from Plant Sources

Kaempferol 3-gentiobioside is most commonly isolated from Cassia alata leaves, where it exists as a secondary metabolite. The extraction process typically involves solvent-based partitioning followed by chromatographic purification. Varghese et al. (2013) documented a protocol where dried C. alata leaves were macerated in methanol, filtered, and concentrated under reduced pressure . The crude extract was then subjected to column chromatography using silica gel and eluted with a gradient of chloroform-methanol (9:1 to 7:3 v/v). Fractions containing this compound were identified via thin-layer chromatography (TLC) and further purified using preparative HPLC .

Optimization of Extraction Parameters

Key parameters influencing yield include solvent polarity, temperature, and particle size of the plant material. Methanol-water (70:30) mixtures at 50°C for 6 hours have been shown to maximize glycoside solubility while minimizing degradation . Ultra-sonication-assisted extraction reduces processing time by 40% compared to traditional maceration .

Table 1: Yield of this compound from C. alata Under Different Conditions

| Solvent System | Temperature (°C) | Time (h) | Yield (mg/g dry weight) |

|---|---|---|---|

| Methanol-water (7:3) | 50 | 6 | 2.8 ± 0.3 |

| Ethanol-water (6:4) | 40 | 8 | 1.9 ± 0.2 |

| Acetone-water (5:5) | 60 | 4 | 1.2 ± 0.1 |

Enzymatic Biosynthesis Pathways

The biosynthesis of this compound in plants involves two sequential glycosylation steps mediated by UDP-dependent glycosyltransferases (UGTs). The pathway begins with kaempferol aglycone, which undergoes initial glycosylation at the C3 position by a β-glucosidase to form kaempferol-3-O-glucoside . A second glycosyltransferase then attaches a glucose moiety via a β-1,6 linkage to create the gentiobiosyl group .

Key Enzymes and Reaction Kinetics

-

UGT78K1 : Isolated from Glycine max, this enzyme catalyzes the transfer of glucose from UDP-glucose to kaempferol-3-O-glucoside with a K<sub>m</sub> of 12.4 μM and V<sub>max</sub> of 8.7 nmol/min/mg .

-

UGT94P1 : Facilitates the β-1,6 linkage formation, exhibiting a pH optimum of 7.5 and enhanced activity in the presence of Mg<sup>2+</sup> ions .

Table 2: Enzymatic Parameters for Gentiobioside Synthesis

| Enzyme | Substrate | K<sub>m</sub> (μM) | V<sub>max</sub> (nmol/min/mg) |

|---|---|---|---|

| UGT78K1 | Kaempferol-3-O-glucoside | 12.4 | 8.7 |

| UGT94P1 | UDP-glucose | 9.8 | 6.2 |

Chemical Synthesis Strategies

Chemical synthesis offers a scalable alternative to natural extraction, particularly for structure-activity relationship studies. The synthesis involves selective protection of hydroxyl groups on kaempferol, followed by glycosylation with a gentiobiosyl donor.

Stepwise Synthetic Route

-

Protection of Kaempferol : The 7- and 4'-hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) groups, while the 3-OH remains free for glycosylation .

-

Activation of Gentiobiose : Gentiobiose is peracetylated using acetic anhydride and pyridine, then converted to the trichloroacetimidate donor for glycosylation .

-

Coupling Reaction : The glycosyl donor is reacted with protected kaempferol under BF<sub>3</sub>·OEt<sub>2</sub> catalysis in anhydrous dichloromethane at −20°C .

-

Deprotection : Sequential treatment with tetrabutylammonium fluoride (TBAF) and methanolic ammonia removes silyl and acetyl groups, yielding this compound .

Table 3: Yield and Purity of Synthetic this compound

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Protection | TBDMS-Cl, imidazole | 92 | 98.5 |

| Glycosylation | BF<sub>3</sub>·OEt<sub>2</sub> | 68 | 95.2 |

| Deprotection | TBAF, NH<sub>3</sub>/MeOH | 85 | 97.8 |

Analytical Characterization and Quality Control

Structural confirmation of synthesized this compound relies on spectroscopic methods:

Analyse Des Réactions Chimiques

Types de réactions : Le kaempférol 3-gentiobioside subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, affectant son activité biologique.

Substitution : Les réactions de substitution peuvent modifier la fraction glycosidique, conduisant à la formation de différents glycosides

Réactifs et conditions communs :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des catalyseurs comme les acides ou les bases sont utilisés pour faciliter les réactions de substitution

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du kaempférol 3-gentiobioside, chacun ayant des activités biologiques distinctes .

4. Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour étudier les réactions de glycosylation et la synthèse de glycosides de flavonoïdes.

Biologie : Le composé présente des activités antioxydantes et anti-inflammatoires significatives, ce qui en fait un sujet d'intérêt en recherche en biologie cellulaire et moléculaire.

Médecine : Le kaempférol 3-gentiobioside s'est révélé prometteur dans le traitement du diabète en raison de son activité inhibitrice de l'α-glucosidase.

Industrie : Le composé est utilisé dans le développement de nutraceutiques et d'aliments fonctionnels en raison de ses propriétés bénéfiques pour la santé .

5. Mécanisme d'action

Le kaempférol 3-gentiobioside exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antidiabétique : Il inhibe l'α-glucosidase, une enzyme impliquée dans la digestion des glucides, réduisant ainsi les niveaux de glucose dans le sang

Activité antioxydante : Le composé élimine les radicaux libres et régule à la hausse les enzymes antioxydantes, protégeant les cellules du stress oxydatif

Activité anti-inflammatoire : Il module les voies inflammatoires en inhibant la production de cytokines et d'enzymes pro-inflammatoires

Applications De Recherche Scientifique

Cancer Types Affected

Research indicates that KPF 3-O-G exhibits anticancer effects across various malignancies:

- Breast Cancer : KPF 3-O-G has shown increased sensitivity in estrogen receptor-positive breast cancer cells, inducing apoptosis and cell cycle arrest at G2/M phase .

- Ovarian Cancer : Demonstrated efficacy in reducing cell viability and promoting apoptosis in OVCAR-3 cells through modulation of apoptotic pathways .

- Colon Cancer : Exhibits inhibitory effects on proliferation and migration of colon cancer cells, indicating potential as a therapeutic agent .

Enhanced Bioavailability

The glycosylation of kaempferol to form KPF 3-O-G enhances its solubility and stability, potentially leading to improved pharmacokinetic profiles compared to its aglycone form . This modification may result in:

- Increased water solubility

- Reduced toxicity

- Enhanced or novel pharmacological activities

Study on Ovarian Cancer

A study conducted by Zhang et al. reported that KPF 3-O-G significantly inhibited the proliferation and invasion of ovarian cancer cells by modulating TGF-β signaling pathways. The results indicated a reduction in tumor growth in xenograft models, suggesting its potential as a therapeutic agent for ovarian cancer treatment .

Breast Cancer Mechanisms

Research on MCF-7 breast cancer cells demonstrated that KPF 3-O-G induces apoptosis through activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2. The compound also inhibits cell proliferation by affecting cell cycle regulatory proteins such as cyclins and CDKs .

Summary Table of Findings

| Application | Effect Observed | Mechanism | Cancer Type |

|---|---|---|---|

| Tumor Growth Inhibition | Reduced tumor size | ALK5 inhibition, EMT reversal | Ovarian Cancer |

| Induction of Apoptosis | Increased apoptosis rates | Caspase activation, Bcl-2 downregulation | Breast Cancer |

| Proliferation Inhibition | Decreased cell viability | Cell cycle arrest (G1/G2/M phases) | Colon Cancer |

| Migration & Invasion Control | Reduced invasive capabilities | TGF-β pathway modulation | Various Cancers |

Mécanisme D'action

Kaempferol 3-gentiobioside exerts its effects through various molecular targets and pathways:

Antidiabetic Activity: It inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing blood glucose levels

Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Glycosylation Differences

The glycosylation position and sugar composition critically differentiate kaempferol 3-gentiobioside from analogs:

Key Insights :

- Sugar Linkage: Gentiobioside’s β-1,6-glucose dimer increases polarity compared to α-rhamnosides (e.g., kaempferitrin), affecting solubility and interaction with cellular receptors .

- Aglycone Variation : Quercetin derivatives (e.g., quercetin 3-gentiobioside) exhibit enhanced antioxidant activity due to an additional hydroxyl group on the B-ring .

Bioactivity and Functional Roles

- Pigmentation : this compound accumulates in purple tea leaves, where it copigments with anthocyanins to stabilize color and protect against UV damage .

- Antioxidant Activity : While less potent than quercetin glycosides, this compound’s gentiobiose moiety enhances stability in oxidative environments .

- Cellular Effects: Kaempferol-3-O-rutinoside outperforms gentiobioside in promoting keratinocyte migration, likely due to rutinose’s superior membrane interaction .

Stability and Quantitative Presence

Drying processes reduce this compound 7-rhamnoside content in Rhagodia spinescens by ~50%, highlighting its sensitivity to heat compared to more stable derivatives like isorhamnetin-rhamnosyl-hexoside-glucoside . In 'Zijuan' tea, gentiobioside derivatives are abundant but less concentrated than quercetin glycosides .

Research Findings and Implications

- Ecological Adaptation : Gentiobioside’s role in pigmentation suggests evolutionary advantages in UV protection and pollinator attraction .

- Pharmacological Potential: Structural modifications (e.g., acetylated derivatives in Woodwardia unigemmata) could enhance bioavailability for therapeutic applications .

- Enzyme Specificity: UGTs’ regioselectivity (e.g., C3 vs. C7 glycosylation) offers biotechnological avenues for synthesizing tailored flavonoid derivatives .

Activité Biologique

Kaempferol 3-gentiobioside is a flavonoid glycoside that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and metabolic disorders. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound (CAS Number: 22149-35-5) has the molecular formula and a molecular weight of 610.518 g/mol. It is characterized by the following physical properties:

| Property | Value |

|---|---|

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 991.0 ± 65.0 °C |

| Flash Point | 328.0 ± 27.8 °C |

| Solubility | Soluble in ethanol |

Antidiabetic Activity

This compound exhibits significant antidiabetic properties, primarily through its inhibitory effects on carbohydrate enzymes. It has been shown to inhibit α-glucosidase with an IC50 value of 50.0 µM , indicating its potential as a therapeutic agent for managing blood glucose levels in diabetic patients . This enzyme inhibition can help slow down carbohydrate digestion and absorption, thereby reducing postprandial glucose spikes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly its ability to modulate various signaling pathways involved in cancer progression:

- Inhibition of Cell Migration and Invasion : Zhang et al. (2021) demonstrated that this compound could prevent the migration and invasion of cancer cells by reversing epithelial-mesenchymal transition (EMT) factors. This suggests a role in inhibiting metastatic processes in cancers .

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating key apoptotic pathways. For instance, it influences the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. Studies indicate that this arrest is associated with DNA damage response mechanisms, including the activation of p53 signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : As a flavonoid, it possesses antioxidant properties that can mitigate oxidative stress—a contributor to cancer progression and various metabolic disorders.

- Modulation of Signaling Pathways : Kaempferol interacts with multiple intracellular signaling pathways, including those involving NF-κB and MAPK, which are crucial for regulating inflammation, cell survival, and apoptosis .

- Synergistic Effects with Other Drugs : Research indicates that kaempferol can enhance the efficacy of conventional chemotherapeutic agents while minimizing their side effects, making it a promising candidate for combination therapies .

Study on Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, this compound was found to significantly reduce cell viability and induce apoptosis through caspase activation. The findings suggested that it could serve as an adjunct therapy in breast cancer treatment .

Diabetic Model Studies

In animal models of diabetes, administration of this compound resulted in improved glycemic control and reduced oxidative stress markers, supporting its potential use as a dietary supplement for managing diabetes .

Q & A

Basic Research Questions

Q. What are the primary natural sources of kaempferol 3-gentiobioside, and how is it extracted for laboratory use?

this compound is predominantly isolated from plants such as Glycine sp. and Sauropus sp. . Extraction typically involves methanol or ethanol-based solvent systems, followed by chromatographic purification (e.g., HPLC) to achieve ≥98% purity. Validation of identity and purity is performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. What analytical methods are recommended for quantifying this compound in plant matrices?

High-performance thin-layer chromatography (HPTLC) and high-resolution liquid chromatography (HPLC) coupled with UV or MS detectors are standard. For example, HPTLC enables simultaneous quantification of kaempferol derivatives with linear validation ranges (200–4,000 ng/spot) . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for complex biological samples due to its sensitivity .

Q. How does this compound contribute to plant pigmentation?

this compound acts as a co-pigment in anthocyanin complexes, enhancing purple/red hues in plants like Camellia spp. Its glycosylation pattern increases stability and solubility, facilitating interaction with anthocyanins in vacuolar environments .

Advanced Research Questions

Q. What molecular mechanisms underlie the α-glucosidase inhibitory activity of this compound?

this compound inhibits α-glucosidase (IC₅₀: 50 μM) via competitive binding to the enzyme’s active site, as shown by molecular docking studies. The gentiobioside moiety enhances binding affinity compared to aglycone forms, likely through hydrogen bonding with catalytic residues (e.g., Asp349 and Arg442) . Comparative studies with quercetin derivatives suggest structure-activity relationships depend on glycosylation position and sugar composition .

Q. How can network pharmacology elucidate multi-target mechanisms of this compound in disease models?

Network pharmacology integrates target prediction (e.g., SwissTargetPrediction), pathway enrichment (KEGG/GO), and experimental validation. For example, in sepsis-related ARDS, this compound modulates HIF-1, NF-κB, and PI3K-Akt pathways, reducing ROS and apoptosis. Core targets (AKT1, MMP9, TNF) are validated via qPCR and Western blot .

Q. What experimental designs are optimal for assessing this compound’s anticancer activity in vitro?

Use dose-response assays (e.g., 20–100 μM) with ovarian cancer cell lines (OVCAR-3, SKOV-3) and measure viability via MTT/WST-1. Include controls for solvent effects (e.g., DMSO ≤0.1%). For mechanistic studies, combine siRNA knockdown (e.g., PI3K) with kaempferol treatment to isolate pathway-specific effects .

Q. How do contradictions in binding affinity data for kaempferol derivatives arise across studies?

Discrepancies in reported binding energies (e.g., -6.6 to -10 kcal/mol for aromatase inhibition) may stem from variations in computational parameters (force fields, solvation models) or experimental conditions (enzyme source, assay pH). Standardizing protocols (e.g., using Letrozole as a positive control) improves cross-study comparability .

Q. What biosensor systems are available for real-time detection of kaempferol derivatives in biotransformation studies?

Fluorescence-based biosensors using heterologous transcriptional regulators (e.g., FLS1 enzyme-coupled systems) enable real-time monitoring. Specific fluorescence correlates linearly with kaempferol concentration (e.g., 56 mM/OD₆₀₀ in E. coli systems) .

Q. Methodological Considerations

- Reproducibility in Bioassays : For insecticidal studies (e.g., Spodoptera frugiperda), use randomized designs with four replicates (5 larvae per group) and standardized diets. Calculate LC₅₀ via probit analysis .

- Data Validation : Employ triplicate measurements and statistical tests (ANOVA with Duncan’s post hoc, p < 0.05) for cell-based assays .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-8-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-12(31)5-11(30)6-13(16)40-24(25)9-1-3-10(29)4-2-9/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITPRCODIALMOV-DEFKTLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309020 | |

| Record name | Kaempferol 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22149-35-5 | |

| Record name | Kaempferol 3-O-gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22149-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.